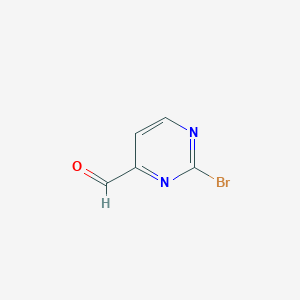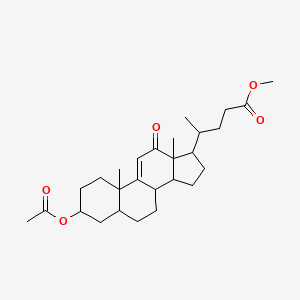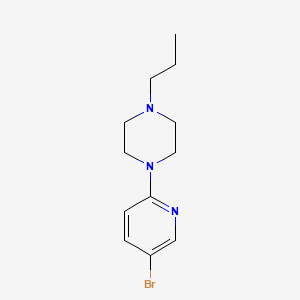
N-cyclopentylpiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-cyclopentylpiperidine-3-carboxamide is a chiral compound with a piperidine ring substituted at the 3-position with a carboxamide group and a cyclopentyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-cyclopentylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through nucleophilic substitution reactions, where a cyclopentyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of (S)-N-cyclopentylpiperidine-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed.
化学反応の分析
Types of Reactions
(S)-N-cyclopentylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-N-cyclopentylpiperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as receptors and enzymes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of other valuable compounds.
作用機序
The mechanism of action of (S)-N-cyclopentylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
N-cyclopentylpiperidine-3-carboxamide: The non-chiral version of the compound, lacking the (S)-configuration.
N-cyclohexylpiperidine-3-carboxamide: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
N-cyclopentylpyrrolidine-3-carboxamide: A related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(S)-N-cyclopentylpiperidine-3-carboxamide is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. The presence of the cyclopentyl group also contributes to its distinct chemical and physical properties compared to similar compounds.
特性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
N-cyclopentylpiperidine-3-carboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(9-4-3-7-12-8-9)13-10-5-1-2-6-10/h9-10,12H,1-8H2,(H,13,14) |
InChIキー |
GOEWFDJYJVBHPX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)NC(=O)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)






![(3R,4S)-1-(4-fluorophenyl)-3-[2-[2-(4-fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl]ethyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one](/img/structure/B12101218.png)






